N-(1,3-benzothiazol-2-ylmethyl)benzamide

Vue d'ensemble

Description

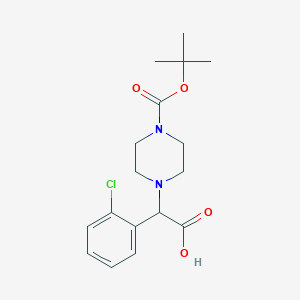

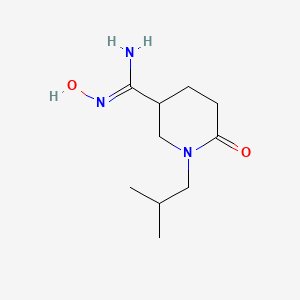

“N-(1,3-benzothiazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H12N2OS . It has a molecular weight of 268.34 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). This process yields a series of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a melting point of 149-150°C . It is a powder and is stored at room temperature .Applications De Recherche Scientifique

Pharmacological Evaluation

- A study synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant, neurotoxicity, CNS depressant, and other toxicity studies. The compounds were active in MES and scPTZ screen and showed decreased immobility time without neurotoxicity or liver toxicity (Rana et al., 2008).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2

- Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. They demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Metal Chelation Properties

- N-benzothiazol-2-yl-benzamide and related compounds were synthesized and found to form 2:1 metal chelates with CuII, NiII, PdII, and ZnII. These complexes were characterized by XPS, NMR, FAB mass spectroscopy, and X-ray diffraction studies, demonstrating their potential in metal coordination chemistry (Angulo-Cornejo et al., 2000).

Antimicrobial Activity

- Mannich reaction was used to synthesize N-benzimidazol-1-yl-methyl-benzamide derivatives, which showed in vitro antimicrobial activity against various bacterial and fungal strains. In silico studies were carried out to define the interaction of these compounds with microbial proteins (Sethi et al., 2016).

Photo-Physical Properties

- Novel fluorescent derivatives of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol, and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol were synthesized and characterized. Their photo-physical properties were studied, showing single absorption and dual emission characteristics, indicating potential applications in fluorescence-based technologies (Padalkar et al., 2011).

Biological Screening for Multiple Activities

- New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The study correlated these activities with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of N-(Benzo[d]thiazol-2-ylmethyl)benzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(Benzo[d]thiazol-2-ylmethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to enhance the sensitivity of pain receptors and cause inflammation .

Result of Action

The inhibition of COX enzymes by N-(Benzo[d]thiazol-2-ylmethyl)benzamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are involved in these processes . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .

Analyse Biochimique

Biochemical Properties

N-(Benzo[d]thiazol-2-ylmethyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes

Cellular Effects

The effects of N-(Benzo[d]thiazol-2-ylmethyl)benzamide on cells are diverse. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZKWAXOBMOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)

![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2954989.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)